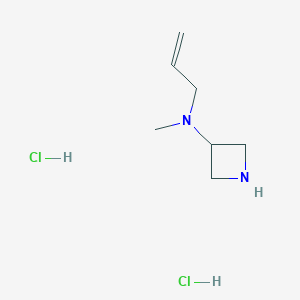
N-Methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its CAS number for reference .
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions that lead to its formation. This often involves multiple steps, each with its own reactants, conditions, and catalysts .Molecular Structure Analysis
Analyzing the molecular structure involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes studying its stability under various conditions .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Cytotoxic Activities : Azetidine derivatives, including 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and related compounds, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. These studies reveal that certain azetidine derivatives exhibit good antibacterial activity and significant cytotoxic activity in vitro, highlighting their potential in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).
Antidepressant and Nootropic Agents : The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has been explored for their potential as antidepressant and nootropic agents. Specific compounds within this class demonstrated the highest antidepressant activity in evaluations, suggesting the azetidine skeleton's importance in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Chemical Synthesis and Methodology
Reductive Amination : An expedient reductive amination process for the selective synthesis of N-methylated and N-alkylated amines using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts demonstrates a cost-efficient method for producing various N-methyl- and N-alkylamines. This methodology is relevant for synthesizing life-science molecules and industrial chemicals (Senthamarai et al., 2018).
Enzymatic Estimation of Amines : A specific method for estimating methylamine, ethylamine, or n-propylamine using an amine dehydrogenase from Pseudomonas AMI, demonstrates the importance of these analyses in biological studies and the potential utility of azetidine and related amine compounds in biochemical assays (Large et al., 1969).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-N-prop-2-enylazetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-3-4-9(2)7-5-8-6-7;;/h3,7-8H,1,4-6H2,2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVZHZGIVARMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C1CNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
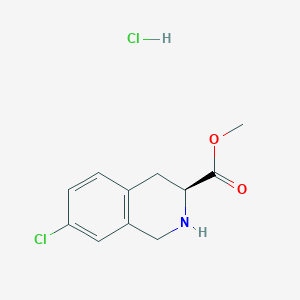
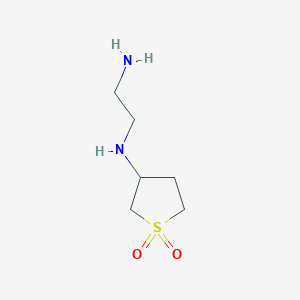
![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2868075.png)
![2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868076.png)

![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-methylpiperidino)methanone](/img/structure/B2868080.png)
![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)
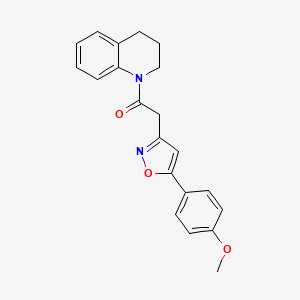



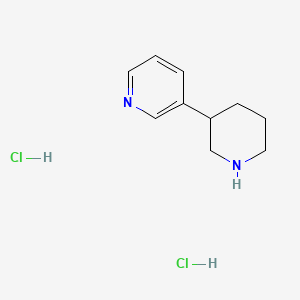

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2868094.png)
